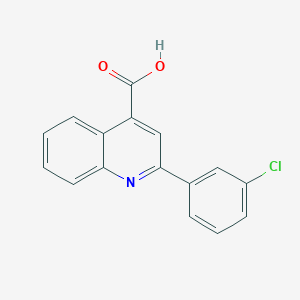

2-(3-Chlorophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDXYIKQOBZSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298522 | |

| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20389-10-0 | |

| Record name | 2-(3-Chlorophenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 123857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20389-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug development. The document details three prominent synthetic routes: the Doebner Reaction, the Pfitzinger Reaction, and a Suzuki Coupling approach. Each method is presented with detailed experimental protocols, quantitative data where available, and a mechanistic workflow illustrated using Graphviz diagrams.

Doebner Reaction

The Doebner reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids. It involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For the synthesis of this compound, this reaction utilizes aniline, 3-chlorobenzaldehyde, and pyruvic acid.

Experimental Protocol

A general procedure for the Doebner reaction is as follows:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and 3-chlorobenzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.[1][3]

-

Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equivalents), to the mixture at room temperature.[3]

-

Heat the reaction mixture to 65°C and stir for approximately one hour.[3]

-

Slowly add a solution of pyruvic acid (0.6 equivalents) in the same solvent to the reaction mixture.[3]

-

Continue stirring the reaction at 65°C for an extended period, typically around 20 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, cool the mixture to room temperature and perform an aqueous work-up. Typically, this involves the addition of ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

While the Doebner reaction is a well-established method, specific yield data for the synthesis of this compound is not extensively reported in the reviewed literature. Yields for similar 2-aryl-quinoline-4-carboxylic acids can range from moderate to good, depending on the specific substrates and reaction conditions employed.[4]

| Parameter | Value | Reference |

| Reactant 1 | Aniline | [1] |

| Reactant 2 | 3-Chlorobenzaldehyde | [1] |

| Reactant 3 | Pyruvic Acid | [1] |

| Catalyst | BF₃·OEt₂ or BF₃·THF | [3] |

| Solvent | Acetonitrile or Ethanol | [1][3] |

| Reaction Temperature | 65°C | [3] |

| Reaction Time | ~21 hours | [3] |

| Reported Yield | Not explicitly reported | - |

Reaction Pathway

Caption: Doebner reaction for this compound.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[5] To synthesize the target molecule, isatin is reacted with 3-chloroacetophenone.

Experimental Protocol

A general experimental procedure for the Pfitzinger reaction is as follows:

-

In a suitable reaction vessel, dissolve isatin (1.0 equivalent) in an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to facilitate the ring-opening of the isatin lactam.[6][7]

-

To this solution, add 3-chloroacetophenone (1.0 to 1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (typically 8-24 hours), monitoring the reaction by TLC.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be filtered. The filtrate is then acidified with a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid product.[7]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product may be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

| Parameter | Value | Reference |

| Reactant 1 | Isatin | [5] |

| Reactant 2 | 3-Chloroacetophenone | [5] |

| Base | Potassium Hydroxide (KOH) | [6][7] |

| Solvent | Aqueous Ethanol | [7] |

| Reaction Temperature | Reflux | [7] |

| Reaction Time | 8-24 hours | [7] |

| Reported Yield | Not explicitly reported | - |

Reaction Pathway

Caption: Pfitzinger reaction for this compound.

Suzuki Coupling Approach

A more modern and often high-yielding approach to the synthesis of 2-aryl-quinolines is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organic halide. For the synthesis of this compound, 2-chloroquinoline-4-carboxylic acid is coupled with 3-chlorophenylboronic acid.

Experimental Protocol

The following protocol is based on a reported synthesis:

-

To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 equivalent) in a 1:1 mixture of toluene and ethanol, add 3-chlorophenylboronic acid (1.5 equivalents).

-

Add anhydrous sodium carbonate (2.0 equivalents) as the base.

-

Degas the suspension under reduced pressure and flush with nitrogen.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

The product can be purified by recrystallization from a solvent such as ethyl acetate.

Quantitative Data

This method has been reported with a good yield for the target compound.

| Parameter | Value |

| Reactant 1 | 2-Chloroquinoline-4-carboxylic acid |

| Reactant 2 | 3-Chlorophenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Toluene/Ethanol (1:1) |

| Reaction Temperature | Reflux |

| Reported Yield | 78% |

Reaction Pathway

Caption: Suzuki coupling for this compound.

Conclusion

This guide has outlined three distinct and effective synthesis pathways for this compound. The Doebner and Pfitzinger reactions represent classical, multicomponent approaches that are valuable for their simplicity and the use of readily available starting materials. The Suzuki coupling, on the other hand, offers a more modern, catalytic method that can provide high yields and specificity. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for the efficient production and further derivatization of this important quinoline scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. jocpr.com [jocpr.com]

The Pfitzinger Reaction: A Technical Guide to the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among the various synthetic routes to this important heterocycle, the Pfitzinger reaction stands out as a classical and versatile method for the preparation of quinoline-4-carboxylic acids. This technical guide provides an in-depth exploration of the Pfitzinger reaction, with a specific focus on its application in the synthesis of 2-aryl-quinoline-4-carboxylic acids, compounds of significant interest in drug discovery.

The Pfitzinger Reaction: An Overview

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a chemical reaction that condenses an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[1][2] This reaction has proven to be a reliable and straightforward method for accessing a wide array of quinoline derivatives, making it a valuable tool in the synthesis of biologically active molecules.[2]

The significance of the Pfitzinger reaction in drug development is underscored by the pharmacological importance of the quinoline-4-carboxylic acid moiety. This structural motif is found in compounds exhibiting a broad spectrum of biological activities, including antibacterial, antimalarial, antiviral, and anticancer properties.[3][4] The ability to introduce diverse aryl substituents at the 2-position of the quinoline ring through the Pfitzinger reaction allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[3][5]

Reaction Mechanism

The mechanism of the Pfitzinger reaction proceeds through a series of well-established steps, initiated by the base-mediated hydrolysis of the isatin starting material.[1]

The reaction commences with the hydrolysis of the amide bond in isatin (I) by a strong base, such as potassium hydroxide, to form the potassium salt of isatinic acid (II). This intermediate is typically not isolated. The subsequent condensation of the isatinic acid salt with an aryl methyl ketone, such as a substituted acetophenone (III), leads to the formation of an imine intermediate. Tautomerization of the imine yields an enamine, which then undergoes an intramolecular cyclization. The final step involves a dehydration event to afford the aromatic 2-aryl-quinoline-4-carboxylic acid (IV).[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction.

General Protocol for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

This procedure is a general method adaptable for the synthesis of various 2-aryl-quinoline-4-carboxylic acids.

Materials:

-

Isatin (or substituted isatin) (1.0 eq)

-

Substituted acetophenone (1.0 - 1.2 eq)

-

Potassium hydroxide (3.0 - 4.0 eq)

-

Ethanol

-

Water

-

Hydrochloric acid (or Acetic acid) for acidification

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a minimal amount of water and then add ethanol.

-

To this basic solution, add the isatin derivative and stir the mixture at room temperature for 30-60 minutes.

-

Add the substituted acetophenone to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Specific Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol details the synthesis of the parent 2-phenylquinoline-4-carboxylic acid.[6]

Materials:

-

Isatin (0.5 g, 3.4 mmol)

-

Acetophenone (0.45 g, 3.74 mmol)

-

33% Potassium hydroxide solution (10 ml)

-

Ethanol (20 ml)

-

3 M Hydrochloric acid

Procedure:

-

Dissolve isatin in 10 ml of 33% potassium hydroxide solution in a round-bottom flask.

-

Slowly add a solution of acetophenone in 20 ml of ethanol to the mixture.

-

Heat the reaction mixture to reflux at 85°C for 8 hours.[6]

-

After cooling, remove the solvent by rotary evaporation.

-

Add 100 ml of water to the residue.

-

Adjust the pH to 5-6 with 3 M hydrochloric acid to precipitate the product.[6]

-

Collect the resulting yellow powder by filtration. (Yield: 0.3 g, 35%).[6]

Data Presentation

The following tables summarize quantitative data for a selection of 2-aryl-quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction.

Table 1: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

| Product | Isatin | Aryl Ketone | Yield (%) | M.p. (°C) | Reference |

| 2-Phenylquinoline-4-carboxylic acid | Isatin | Acetophenone | 35 | - | [6] |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Isatin | 4-Bromoacetophenone | - | - | [7] |

| 2-(Naphthyl)quinoline-4-carboxylic acid | Isatin | Acetyl naphthalene | - | - | [7] |

| 2-(4-Methyl-2-furyl)quinoline-4-carboxylic acid | Isatin | 1-(4-Methyl-2-furyl)ethanone | - | - | [7] |

Table 2: Spectroscopic Data for Selected 2-Aryl-Quinoline-4-Carboxylic Acids [7]

| Compound | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | MS (m/z) |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 14.00 (s, 1H), 8.64 (d, J=8.4 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.2 Hz, 2H), 8.16 (d, J=8.4 Hz, 1H), 7.87 (t, J=5.2 Hz, 1H), 7.77 (d, J=1.6 Hz, 2H), 7.70 (t, J=1.2 Hz, 1H) | 118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44 | 328.06 (M+) |

| 2-(Naphthyl)quinoline-4-carboxylic acid | 14.02 (s, 1H), 8.88 (d, J=1.2 Hz, 1H), 8.67 (d, J=8.4 Hz, 1H), 8.50 (d, J=1.6 Hz, 1H), 8.23-8.23 (m, 2H), 8.16-8.17 (m, 2H), 8.10 (d, J=8.8 Hz, 1H), 7.98-7.99 (m, 1H), 7.88 (t, J=1.6 Hz, 1H), 7.73 (t, J=1.6 Hz, 1H), 7.58-7.59 (m, 1H) | 119.32, 123.45, 124.39, 125.40, 126.58, 127.01, 127.17, 127.53, 127.78, 128.46, 128.86, 129.73, 130.03, 133.59, 135.17, 137.64, 148.39, 155.60, 167.60 | 300.15 (M+1) |

| 2-(4-Methyl-2-furyl)quinoline-4-carboxylic acid | 14.10 (s, 1H), 8.63 (d, J=8.0 Hz, 1H), 8.28 (s, 1H), 8.07 (d, J=7.6 Hz, 1H), 7.82 (t, J=1.6 Hz, 1H), 7.67 (t, J=1.2 Hz, 1H), 7.44 (d, J=3.2 Hz, 1H), 6.74-6.75 (m, 1H), 3.53 (s, 3H), 2.45 (s, 3H) | 16.64, 29.30, 110.54, 115.36, 121.34, 122.78, 124.68, 128.32, 130.13, 131.87, 131.93, 135.43, 146.58, 151.85, 158.32, 167.03 | 266.11 (M+) |

Experimental Workflow and Logical Relationships

The synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction follows a logical and sequential workflow, from the initial reaction setup to the final purification of the product.

Conclusion

The Pfitzinger reaction remains a cornerstone in the synthesis of quinoline-4-carboxylic acids. Its operational simplicity, tolerance of a range of functional groups on both the isatin and carbonyl components, and its directness in affording the desired products make it an invaluable tool for medicinal chemists and drug development professionals. The ability to readily synthesize libraries of 2-aryl-quinoline-4-carboxylic acids facilitates the rapid exploration of chemical space in the quest for novel and more effective therapeutic agents. This guide provides a solid foundation for researchers looking to employ this powerful reaction in their synthetic endeavors.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcps.org [ijcps.org]

The Doebner Reaction for Quinoline Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer. The Doebner reaction, a classic name reaction in organic chemistry, provides a powerful and versatile method for the synthesis of quinoline-4-carboxylic acids. This technical guide offers an in-depth exploration of the Doebner reaction mechanism, detailed experimental protocols, and a summary of quantitative data to aid researchers in the application and optimization of this important transformation.

Core Concepts: The Doebner Reaction Mechanism

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] The reaction is typically catalyzed by Brønsted or Lewis acids.[2] While the exact mechanism has been a subject of discussion, it is generally accepted to proceed through the initial formation of a Schiff base (N-arylimine) from the aniline and the aldehyde.[1][2]

The key steps of the proposed mechanism are as follows:

-

Schiff Base Formation: The aromatic amine (aniline) condenses with the aldehyde to form a Schiff base with the elimination of a water molecule.

-

Enolization of Pyruvic Acid: Pyruvic acid tautomerizes to its more nucleophilic enol form.

-

Michael-Type Addition: The enol of pyruvic acid undergoes a Michael-type addition to the electrophilic carbon of the Schiff base.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the newly formed enolate attacks the aniline ring to form a six-membered dihydroquinoline ring system.

-

Dehydration and Oxidation: The dihydroquinoline intermediate then dehydrates and is subsequently oxidized to the aromatic quinoline-4-carboxylic acid. The oxidizing agent can be an external reagent or, as is often proposed, another molecule of the Schiff base acting as a hydrogen acceptor.[1]

A closely related reaction is the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound in place of the aldehyde and pyruvic acid.[2] The mechanism of the Doebner-von Miller reaction is also debated, with evidence suggesting a fragmentation-recombination pathway.

Quantitative Data Summary

The yield of the Doebner reaction is influenced by various factors, including the electronic nature of the substituents on the aniline and aldehyde, the choice of catalyst, and the reaction conditions. Traditionally, anilines bearing strong electron-withdrawing groups have been reported to give lower yields.[2] However, recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields for these challenging substrates.[3][4] The following table summarizes representative yields for the synthesis of various quinoline-4-carboxylic acids.

| Aniline Substituent | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 85 | [4] |

| 4-CF₃ | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 82 | [4] |

| 4-OMe | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 88 | [4] |

| 4-Cl | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 84 | [4] |

| 2-Me | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 75 | [4] |

| H | 4-Chlorobenzaldehyde | BF₃·THF | MeCN | 65 | 21 | 86 | [4] |

| H | 4-Methoxybenzaldehyde | BF₃·THF | MeCN | 65 | 21 | 89 | [4] |

| H | Thiophene-2-carboxaldehyde | BF₃·THF | MeCN | 65 | 21 | 78 | [4] |

| H | Pivalaldehyde | BF₃·THF | MeCN | 65 | 21 | 72 | [4] |

Experimental Protocols

This section provides a detailed methodology for a modified Doebner reaction, which has been shown to be effective for a range of substrates.[1][4]

Materials:

-

Substituted aniline (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Pyruvic acid (3.0 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (e.g., 10 mmol) and the aldehyde (e.g., 11 mmol) in acetonitrile (20 mL).

-

Catalyst Addition: To the stirred solution, add the Lewis acid catalyst (BF₃·OEt₂ or BF₃·THF, 5 mmol) at room temperature.

-

Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.

-

Pyruvic Acid Addition: Dissolve pyruvic acid (30 mmol) in acetonitrile (10 mL) and add it dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to quench the reaction and neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with ethyl acetate (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizing the Doebner Reaction

Reaction Mechanism Pathway

The following diagram illustrates the proposed mechanistic pathway for the Doebner reaction.

Caption: Proposed mechanism of the Doebner reaction for quinoline synthesis.

General Experimental Workflow

The experimental workflow for the Doebner reaction is a systematic process from reaction setup to product purification.

Caption: General experimental workflow for the Doebner quinoline synthesis.

Factors Influencing Reaction Outcome

The success of the Doebner reaction is dependent on a careful balance of several factors. This diagram illustrates the key relationships.

References

The Skraup Synthesis of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds with significant biological activities. Its derivatives have found extensive applications in medicinal chemistry, serving as the foundation for antimalarial, anticancer, antibacterial, and antiviral agents.[1] The Skraup synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of the quinoline ring system. This technical guide provides a comprehensive overview of the Skraup synthesis, its variations, and its application in the development of therapeutic agents, with a focus on detailed experimental protocols, quantitative data, and the elucidation of relevant biological pathways.

The Core Reaction: Mechanism and Variations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a chemical reaction used to synthesize quinolines.[2] In its archetypal form, an aniline is heated with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene, to yield quinoline.[3] The reaction is notoriously exothermic and can be violent if not properly controlled.[4]

The reaction mechanism is believed to proceed through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[5]

-

Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[6]

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde is then cyclized under the acidic conditions, followed by dehydration to form 1,2-dihydroquinoline.

-

Oxidation: Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent to the aromatic quinoline.[6]

Several variations and modifications of the Skraup synthesis have been developed to improve yields, control the reaction's vigor, and expand its substrate scope. The most notable of these is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[7]

Data Presentation: A Quantitative Overview

The yield and efficiency of the Skraup synthesis are highly dependent on the substrates, oxidizing agents, and reaction conditions. The following tables summarize key quantitative data from various reported procedures.

| Aniline Derivative | Oxidizing Agent | Moderator | Product | Yield (%) | Reference |

| Aniline | Nitrobenzene | Ferrous Sulfate | Quinoline | 84-91 | Organic Syntheses |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | None | 6-Methoxy-8-nitroquinoline | 65-76 | Organic Syntheses[2] |

| o-Aminophenol | o-Nitrophenol | None | 8-Hydroxyquinoline | 100+ (based on o-aminophenol) | ResearchGate |

| p-Methoxyaniline | p-Methoxy nitrobenzene | Ferrous Sulfate, Boric Acid | 6-Methoxyquinoline | Not specified | Guidechem[1] |

Table 1: Reported Yields for the Skraup Synthesis of Various Quinoline Derivatives.

| Oxidizing Agent | Advantages | Disadvantages |

| Nitrobenzene | Readily available, acts as both oxidant and solvent. | Can lead to violent reactions.[3] |

| Arsenic Pentoxide | Generally results in a less violent reaction.[3] | Toxicity concerns. |

| Ferric Salts | Milder oxidizing agent. | May result in lower yields.[8] |

| Iodine (catalytic) | Milder conditions, catalytic amounts required. | May not be as effective for all substrates.[8] |

Table 2: Comparison of Common Oxidizing Agents in the Skraup Synthesis.

| Moderator | Function |

| Ferrous Sulfate (FeSO₄) | Believed to act as an oxygen carrier, slowing down the oxidation step and moderating the reaction's exothermicity.[4] |

| Boric Acid | Can be used to make the reaction less violent. |

Table 3: Common Moderators Used to Control the Skraup Reaction.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. The following are representative protocols for the Skraup synthesis and its Doebner-von Miller variation.

Skraup Synthesis of 6-Methoxy-8-nitroquinoline[2]

Materials:

-

3-Nitro-4-aminoanisole (588 g, 3.5 moles)

-

Arsenic pentoxide, powdered (588 g, 2.45 moles)

-

Glycerol (U.S.P.) (1.2 kg, 950 ml, 13 moles)

-

Concentrated sulfuric acid (sp. gr. 1.84) (315 ml and 236 ml portions)

-

Methanol

-

Concentrated ammonium hydroxide (sp. gr. 0.9)

-

Ice

Procedure:

-

Reaction Setup: In a 5-liter three-necked round-bottomed flask, prepare a homogeneous slurry by mixing the arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.

-

Acid Addition: Equip the flask with an efficient mechanical stirrer and a dropping funnel containing 315 ml of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid over 30–45 minutes, allowing the temperature to rise to 65–70°C.

-

Dehydration: Equip the flask for vacuum distillation and carefully heat the mixture to 105–110°C under vacuum until 235–285 g of water is removed (approximately 2–3 hours).

-

Second Acid Addition and Heating: After cooling slightly, add the second portion of concentrated sulfuric acid (236 ml) dropwise over 2.5–3.5 hours, maintaining the internal temperature strictly between 117–119°C. After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

-

Workup: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

-

Isolation and Purification: Filter the resulting slurry and wash the precipitate with four 700-ml portions of water. The crude product is then washed with methanol, dried, and recrystallized from methanol to yield 6-methoxy-8-nitroquinoline as light-tan crystals.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)[9]

Materials:

-

Aniline (1.0 eq)

-

6 M Hydrochloric acid

-

Crotonaldehyde (1.2 eq)

-

Toluene

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

-

Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: Upon completion, allow the mixture to cool to room temperature. Make the solution alkaline with a sodium hydroxide solution.

-

Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the Skraup synthesis reaction mechanism, a general experimental workflow, and the involvement of quinoline derivatives in key biological signaling pathways.

Quinoline Derivatives in Cancer Signaling Pathways

Quinoline derivatives have emerged as potent anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.

-

PI3K/Akt/mTOR Pathway: Certain quinoline derivatives act as potent inhibitors of the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[9][10][11]

-

NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some quinoline-based compounds have been shown to inhibit NF-κB activation, thereby suppressing tumor growth and metastasis.[12][13][14][15][16]

-

p53 Pathway: The tumor suppressor p53 is a key regulator of the cell cycle and apoptosis. Several quinoline derivatives have been identified that can activate the p53 pathway, leading to cancer cell death.[17][18][19][20][21]

Quinoline Derivatives in Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Many quinoline derivatives have been developed as potent AChE inhibitors.[22][23][24][25][26]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Suzuki Coupling Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Arylquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylquinoline scaffold is a privileged structural motif found in a vast array of biologically active compounds and functional materials. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methodologies for the construction of these molecules is of paramount importance in the field of medicinal chemistry and drug discovery. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted tool for the formation of the pivotal C-C bond between a quinoline core and an aryl group. This technical guide provides an in-depth overview of the Suzuki coupling for the synthesis of 2-arylquinolines, focusing on key reaction parameters, detailed experimental protocols, and a comparative analysis of catalytic systems.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of a 2-haloquinoline to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent, typically an arylboronic acid, in the presence of a base. The final step is reductive elimination, which yields the 2-arylquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Comparative Data on Reaction Conditions

The efficiency of the Suzuki coupling for 2-arylquinoline synthesis is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the performance of various reaction conditions for the coupling of 2-haloquinolines with arylboronic acids.

Table 1: Comparison of Palladium Catalysts and Ligands

| 2-Haloquinoline | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloroquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | PCy₃ (10) | K₂CO₃ | Dioxane/H₂O (3:1) | 100 | 18 | 77 | |

| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | High | |

| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |

| 2-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 70-85 | [2] |

| 2,6-Dichloropyridine* | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | - | 94 | [3] |

*Data for a structurally related substrate is included for comparison of catalyst systems.

Table 2: Influence of Base and Solvent

| 2-Haloquinoline | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | High | [4] |

| 2-Chloroquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/H₂O | 100 | 77 | [5] |

| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |

| 4-Iodobenzaldehyde | Phenylboronic acid | Pd/NiFe₂O₄ | Na₂CO₃ | DMF/H₂O | - | 98 | [3] |

| 4-Iodobenzaldehyde | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | - | 95 | [3] |

| 4-Iodobenzaldehyde* | Phenylboronic acid | Pd/NiFe₂O₄ | Cs₂CO₃ | DMF/H₂O | - | 92 | [3] |

*Data for a different substrate to illustrate the effect of various bases under similar catalytic conditions.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-arylquinolines via Suzuki coupling.

Protocol 1: General Procedure using Pd(PPh₃)₄ with 2-Bromoquinoline[2]

Materials:

-

2-Bromoquinoline (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

Dimethylformamide (DMF) (6 mL)

-

Degassed water (2 mL)

Procedure:

-

In a round-bottom flask, dissolve 2-bromoquinoline and phenylboronic acid in a mixture of DMF and degassed water.

-

Add sodium carbonate to the solution.

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the flask under the inert atmosphere.

-

Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

-

Upon completion (monitored by TLC), cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate eluent) to obtain 2-phenylquinoline.

Protocol 2: General Procedure using a Buchwald Ligand with 2-Chloroquinoline[1][3]

Materials:

-

2-Chloroquinoline (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

Toluene (or Dioxane) and Water (e.g., 4:1 v/v, 5 mL total)

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloroquinoline, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the Suzuki coupling synthesis of 2-arylquinolines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-arylquinolines. The success of this transformation is contingent upon the careful selection of reaction parameters, including the palladium catalyst, ligand, base, and solvent system. For less reactive 2-chloroquinolines, more active catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos are often necessary to achieve high yields. In contrast, the more reactive 2-bromo- and 2-iodoquinolines can often be coupled effectively with traditional catalysts like Pd(PPh₃)₄. The choice of base and solvent also plays a crucial role, with combinations like K₃PO₄ in aqueous dioxane or toluene proving effective for challenging couplings. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and optimize the synthesis of a wide range of 2-arylquinoline derivatives for applications in drug discovery and materials science.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the 1H NMR Spectral Data of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, a compound of interest in drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characterization.

Introduction

This compound is a quinoline derivative that has been investigated for its potential biological activities. Understanding the structural features of this molecule is paramount for its application and further development. 1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms. This guide presents the 1H NMR spectral data, the experimental protocol for its acquisition, and a workflow for its synthesis.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 14.09 | s | - | 1H | COOH |

| 8.64 | d | 8.4 | 1H | Ar-H |

| 8.49 | s | - | 1H | Ar-H |

| 8.37 | t | 1.8 | 1H | Ar-H |

| 8.29 | ddd | 8.0, 2.1, 1.0 | 1H | Ar-H |

| 8.18 | d | 8.4 | 1H | Ar-H |

| 7.87 | ddd | 8.4, 6.9, 1.4 | 1H | Ar-H |

| 7.72 | t | 7.6 | 1H | Ar-H |

| 7.63 | t | 8.0 | 1H | Ar-H |

Data sourced from a study on 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase inhibitors[1].

Experimental Protocol

The following section details the methodology used to obtain the 1H NMR spectral data.

Instrumentation: A Bruker DRX spectrometer operating at a frequency of 400 MHz was used for recording the 1H NMR spectra[1].

Sample Preparation: The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (0 ppm).

Data Acquisition: The 1H NMR spectrum was acquired at room temperature. The following parameters were typically used:

-

Number of Scans: 16 or 32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Spectral Width: 8278 Hz

Data Processing: The acquired Free Induction Decay (FID) was processed using MestReNova software. The processing involved Fourier transformation, phase correction, and baseline correction. The chemical shifts were reported in ppm, and the coupling constants (J) were reported in Hertz (Hz).

Synthesis Workflow

The synthesis of this compound can be achieved through a Pfitzinger reaction. The general workflow for this synthesis is depicted in the diagram below.

References

An In-depth Technical Guide on the Solubility of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry. While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published, this document synthesizes available information from the scientific literature to guide researchers in its handling, purification, and formulation.

Core Compound Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₁₀ClNO₂

-

Molecular Weight: 283.71 g/mol

-

CAS Number: 20389-10-0[1]

Qualitative Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. Based on available literature, the solubility of this compound in common organic solvents can be inferred from purification and reaction conditions.

Table 1: Summary of Qualitative Solubility in Organic Solvents

| Solvent | Solubility Indication | Context | Citation |

| Ethyl Acetate (EtOAc) | Soluble, especially when heated | Used as a crystallization and recrystallization solvent.[2] | [2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for NMR spectroscopy.[2] | [2] |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent for chemical reactions involving the compound.[5] | [5] |

| Toluene | Soluble (likely with heating) | Mentioned as a recrystallization solvent for a similar compound.[5] | [5] |

| Petroleum Ether | Low Solubility | Used as an anti-solvent or in solvent mixtures for chromatography.[5] | [5] |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for reactions and purification of related derivatives.[6] | [6] |

| Methanol (MeOH) | Soluble | Used in solvent mixtures for column chromatography of related derivatives.[6] | [6] |

| Isopropanol | Soluble | Used as a reaction solvent for derivatives.[6] | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. The general procedure involves the coupling of a chloroquinoline derivative with a boronic acid.[5]

Experimental Workflow for Synthesis

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, 2-chloroquinoline-4-carboxylic acid (1 eq.) and 3-chlorophenylboronic acid (1.5 eq.) are suspended in a 1:1 mixture of toluene and ethanol.[5]

-

Degassing: The mixture is degassed under reduced pressure and flushed with nitrogen to create an inert atmosphere.

-

Addition of Reagents: Anhydrous sodium carbonate (2 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) are added to the suspension.[5]

-

Reflux: The reaction mixture is heated to reflux and stirred for approximately 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Extraction: The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure this compound.[5]

General Protocol for Solubility Determination

A common method for determining the solubility of a crystalline compound is the isothermal shake-flask method. This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature.

Experimental Workflow for Solubility Determination

Detailed Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker or stirred vigorously for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sampling: After equilibration, the mixture is allowed to settle. A sample of the supernatant is carefully withdrawn.

-

Filtration: The withdrawn sample is immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Analysis: The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

Calculation: The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

This guide provides a foundational understanding of the solubility and synthesis of this compound based on current scientific literature. For precise quantitative solubility data, it is recommended that researchers perform dedicated experiments using the protocols outlined above.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

The Biological Versatility of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

For correspondence: [AI Assistant's Contact Information]

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoline-4-carboxylic acid derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows. The synthetic accessibility and the potential for diverse functionalization of the quinoline ring system continue to make it a promising platform for the development of novel therapeutic agents.[1]

Introduction

Quinoline-4-carboxylic acids are a class of heterocyclic organic compounds characterized by a quinoline core with a carboxylic acid group at the 4-position. This structural motif is found in both natural products and synthetic molecules, demonstrating a remarkable range of pharmacological activities.[1] The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of their biological profiles for enhanced potency and selectivity.[1] This guide delves into the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[1]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines, showcasing their potential as anticancer agents.

| Compound ID | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action/Reference |

| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 inhibition[2][3][4][5] |

| D28 | K562, U266, U937, MCF-7, Fadu, MDA-MB-231, MDA-MB-468, A549, A2780, HepG2 | 1.02 - 5.66 | HDAC3 selective inhibition[6] |

| Compound 41 | HCT-116, MIA PaCa-2 | DHODH IC50 = 0.00971 | DHODH Inhibition[1] |

| Compound 43 | HCT-116, MIA PaCa-2 | DHODH IC50 = 0.0262 | DHODH Inhibition[1] |

| Compound 3j | MCF-7 (Breast) | - (82.9% growth reduction) | -[4] |

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | -[1] |

| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | -[1] |

Signaling Pathways in Anticancer Activity

Inhibition of histone deacetylases (HDACs) by certain quinoline-4-carboxylic acid derivatives leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH by quinoline-4-carboxylic acid derivatives depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[7]

Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a complex role in cancer metabolism and cell survival. Inhibition of SIRT3 can disrupt mitochondrial function and induce cell cycle arrest and differentiation in certain cancer types, such as mixed-lineage leukemias.[2][3][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[3]

-

Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[3]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains.[1]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-4-carboxylic acid derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5a4 | Staphylococcus aureus | 64 | [8] |

| Compound 5a7 | Escherichia coli | 128 | [8] |

| Compound 1 & 3 | MRSA & MDR E. coli | 15.62 & 7.81, respectively | [9] |

| Various derivatives | Gram(+) and Gram(−) bacteria | 62.50–250 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[3]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL from an overnight culture.[3]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[3]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their antiviral properties, with some compounds showing potent activity against a range of viruses, including influenza, vesicular stomatitis virus (VSV), and herpes simplex virus (HSV).[10][11][12][13] A key mechanism of antiviral action for some of these derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines required for viral replication.[10]

Quantitative Antiviral Data

The following table summarizes the half-maximal effective concentration (EC50) values of selected quinoline-4-carboxylic acid derivatives against various viruses.

| Compound ID | Virus | EC50 | Reference |

| C44 | VSV | 2 nM | [10] |

| C44 | WSN-Influenza | 41 nM | [10] |

| C12 | VSV | 0.110 µM | [10] |

| G07 | Influenza A/WSN/33 (H1N1) | 11.38 ± 1.89 µM | [14][15] |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza A/WSN/33 (H1N1) | 22.94 µM | [14] |

| 4d,k−t and 5d,k−p,r | HIV-1 | 1.73 to 16.1 μM | [16] |

| 4-hydroxyquinoline-3-carboxamides | HCMV, HSV-1, VZV | Potent inhibition | [13] |

Anti-inflammatory Activity

Certain quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways. For instance, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[17]

Quantitative Anti-inflammatory Data

The following table provides a summary of the anti-inflammatory activity of selected quinoline-4-carboxylic acid derivatives.

| Compound/Derivative | Assay | IC50/Effect | Reference |

| Quinoline-4-carboxylic acid | LPS-induced NO production in RAW264.7 cells | Appreciable anti-inflammatory affinities | [1] |

| PQA-18 | Suppression of IL-2, IL-4, IL-6, and TNF-α production | - | [17] |

| 1H-Imidazo[4,5-c]quinoline derivatives | TNF-α suppression | Potent activity | [18] |

Experimental Protocol: Inhibition of Cyclooxygenase (COX) Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

The assay quantifies the inhibition of prostaglandin E2 (PGE2) production from the substrate arachidonic acid by COX enzymes in the presence of the test compound. The amount of PGE2 produced is typically measured using an ELISA kit.

-

Reagent Preparation: Prepare solutions of ovine or human COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), test compounds, and reference standards (e.g., Ibuprofen, Celecoxib).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme.

-

Inhibitor Addition: Add various concentrations of the test compounds or reference standards to the wells. Include a control group with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation and Termination: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes). Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Conclusion

Quinoline-4-carboxylic acid and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has revealed a diverse array of mechanisms of action and potent biological activities. The synthetic accessibility and the potential for diverse functionalization of the quinoline ring system provide a robust platform for the generation of large compound libraries for screening against various diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore and unlock the full therapeutic potential of this important class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a wide range of human ailments.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iris.unica.it [iris.unica.it]

- 17. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Step-by-Step Doebner-von Miller Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Doebner-von Miller reaction is a robust and versatile method for the synthesis of quinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This reaction facilitates the construction of the quinoline scaffold by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] Quinolines are core structures in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, making the Doebner-von Miller synthesis a valuable tool in the synthesis of potential drug candidates and their intermediates.[3]

Reaction Mechanism and Key Principles

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study. A widely accepted pathway involves a series of key steps:

-

Michael Addition: The reaction is initiated by a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[2][4]

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.

-

Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of a dihydroquinoline.

-

Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product. This oxidation can be effected by an external oxidizing agent or, in some cases, by another molecule of the α,β-unsaturated carbonyl compound or its derivatives.

A notable feature of this reaction is the potential for a fragmentation-recombination mechanism, where the initial adduct may fragment into an imine and an enolate, which then recombine to form the product.[4] This complexity can sometimes lead to the formation of side products, making careful control of reaction conditions crucial for achieving high yields and purity.

Quantitative Data Summary

The yield and efficiency of the Doebner-von Miller synthesis are highly dependent on the substrates, catalyst, and reaction conditions employed. Below is a summary of representative examples to illustrate the scope of the reaction.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Aniline | Crotonaldehyde | HCl, Toluene, Reflux | 4-6 h | ~80% | [2] |

| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Hf(OTf)₄, CH₂Cl₂ | 48 h | 44% | [5] |

| 4-Chloroaniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10, 120°C | 3 h | 85% | |

| 4-Methoxyaniline | Crotonaldehyde | Ag(I)-exchanged Montmorillonite K10, 120°C | 3 h | 89% | |

| Aniline | Methyl vinyl ketone | Phosphotungstic acid, Microwave (300W) | 10-15 min | 79-94% | [6] |

| 4-Methylaniline | Crotonaldehyde | Phosphotungstic acid, Microwave (300W) | 10-15 min | 79-94% | [6] |

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde using a biphasic system to minimize tar formation.[2]

Materials:

-

Aniline (freshly distilled)

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Hydroxide (NaOH) solution (concentrated)

-

Dichloromethane or Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring.

-

In a separate dropping funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Substituted Quinolines

This protocol provides a general guideline for the rapid synthesis of quinolines using microwave irradiation, which can significantly reduce reaction times and improve yields.[6]

Materials:

-

Substituted Aniline (1.0 eq)

-

α,β-Unsaturated Carbonyl Compound (e.g., crotonaldehyde or methyl vinyl ketone) (1.2 eq)

-

Phosphotungstic Acid (catalyst)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, add the substituted aniline (1.0 eq), the α,β-unsaturated carbonyl compound (1.2 eq), and a catalytic amount of phosphotungstic acid.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a power of 300 W for 10-15 minutes. The temperature and pressure should be monitored and controlled by the instrument's software.

-

After the reaction is complete, cool the vial to room temperature.

-

The reaction mixture can then be worked up similarly to the classical protocol, involving neutralization, extraction, and purification.

Mandatory Visualizations

Caption: Reaction mechanism of the Doebner-von Miller synthesis.

Caption: General experimental workflow for the Doebner-von Miller synthesis.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid

Introduction